molecular formula C10H8ClN3S B13783327 Monohydrochloridethiazolo[4,5-c]quinolin-4-amine

Monohydrochloridethiazolo[4,5-c]quinolin-4-amine

Cat. No.: B13783327
M. Wt: 237.71 g/mol
InChI Key: RJEWCFBYPULJRC-UHFFFAOYSA-N
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Description

Monohydrochloridethiazolo[4,5-c]quinolin-4-amine is a synthetic compound known for its unique structure and significant biological activities This compound belongs to the class of thiazoloquinolines, which are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Monohydrochloridethiazolo[4,5-c]quinolin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzothiazole with chloroacetyl chloride, followed by cyclization with ammonium acetate. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

Monohydrochloridethiazolo[4,5-c]quinolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols .

Scientific Research Applications

Monohydrochloridethiazolo[4,5-c]quinolin-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor agonist.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and viral infections.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Monohydrochloridethiazolo[4,5-c]quinolin-4-amine involves its interaction with specific molecular targets. For instance, it may act as an agonist for toll-like receptors (TLRs), particularly TLR7 and TLR8, leading to the activation of immune responses. This interaction triggers a cascade of signaling pathways that result in the production of cytokines and other immune mediators .

Comparison with Similar Compounds

Monohydrochloridethiazolo[4,5-c]quinolin-4-amine can be compared with other similar compounds such as imiquimod and resiquimod, which also act as TLR agonists. While all these compounds share a similar mechanism of action, this compound may exhibit unique properties in terms of potency, selectivity, and side effect profile .

List of Similar Compounds

Properties

Molecular Formula

C10H8ClN3S

Molecular Weight

237.71 g/mol

IUPAC Name

[1,3]thiazolo[4,5-c]quinolin-4-amine;hydrochloride

InChI

InChI=1S/C10H7N3S.ClH/c11-10-8-9(14-5-12-8)6-3-1-2-4-7(6)13-10;/h1-5H,(H2,11,13);1H

InChI Key

RJEWCFBYPULJRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C(=N2)N)N=CS3.Cl

Origin of Product

United States

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